N-(2,5-dibromophenyl)-2-(2-pyridinylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dibromophenyl)-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N2OS/c14-9-4-5-10(15)11(7-9)17-12(18)8-19-13-3-1-2-6-16-13/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKAGUKJUZSFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=C(C=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dibromophenyl)-2-(2-pyridinylsulfanyl)acetamide, identified by its CAS number 882081-52-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H10Br2N2OS. The compound features a dibromophenyl group and a pyridinylsulfanyl moiety, which contribute to its biological activity.
Anticonvulsant Activity
Research indicates that derivatives of acetamides, including those with similar structures to this compound, exhibit anticonvulsant properties. For instance, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated significant anticonvulsant activity in animal models using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (PTZ) tests . The structure-activity relationship (SAR) studies revealed that modifications in the amide moiety significantly influenced anticonvulsant efficacy.
Toxicological Profile
Toxicological assessments of related compounds suggest that while acetamides can have therapeutic benefits, they may also pose risks of hepatotoxicity at high doses. For example, long-term exposure to certain acetamides has been linked to liver damage and potential carcinogenic effects in animal models .
Case Studies
Several case studies have explored the biological effects of acetamides. A notable study examined the effects of various acetamide derivatives on seizure models in rodents. The results indicated that certain structural modifications enhanced anticonvulsant activity while minimizing toxicity .
| Compound | Structure | ED50 (mg/kg) | Activity |
|---|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Structure | 100 | MES Seizures |
| N-(3-trifluoromethylphenyl)-2-morpholino-acetamide | Structure | 300 | MES Seizures |
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with neuronal voltage-sensitive sodium channels, similar to other anticonvulsants .
Comparison with Similar Compounds
Data Tables
Table 1. Comparison of Key Acetamide Derivatives
Q & A
Basic: What synthetic methodologies are optimal for synthesizing N-(2,5-dibromophenyl)-2-(2-pyridinylsulfanyl)acetamide in laboratory settings?
Answer:
The synthesis typically involves coupling a brominated phenylacetic acid derivative with a pyridinylsulfanyl moiety via amide bond formation. A common approach includes:
- Step 1: Activation of the carboxylic acid group (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or thionyl chloride) to generate an acyl chloride intermediate.
- Step 2: Reaction with a pyridinylsulfanyl amine under controlled conditions (e.g., in dichloromethane with triethylamine as a base at 273 K) to form the acetamide bond .
- Step 3: Purification via column chromatography or recrystallization (e.g., using methylene chloride) to achieve high purity.
Key Considerations: Optimize stoichiometry and temperature to avoid side reactions, particularly with bromine substituents, which may influence reactivity .
Advanced: How do crystallographic studies inform the conformational dynamics of this compound?
Answer:
X-ray crystallography reveals critical structural features:
- Dihedral Angles: The dibromophenyl and pyridinylsulfanyl groups exhibit dihedral angles (~80–85°) relative to the acetamide plane, indicating steric hindrance and reduced conjugation. This conformation impacts electronic delocalization and intermolecular interactions .
- Hydrogen Bonding: N–H⋯O hydrogen bonds form dimers (R₂²(10) motif), stabilizing the crystal lattice. Such interactions are pivotal for predicting solubility and solid-state reactivity .
Methodological Insight: Use high-resolution diffraction data (e.g., Mo Kα radiation) and refinement software (e.g., SHELXL) to resolve halogen-heavy structures .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Detect C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ for C₁₃H₁₀Br₂N₂OS: ~452.8 Da) .
Advanced: How do substituents on the phenyl ring (e.g., bromine vs. chlorine) influence the compound's electronic properties and reactivity?
Answer:
- Electronic Effects: Bromine’s higher electronegativity compared to chlorine increases electron-withdrawing effects, reducing electron density on the phenyl ring. This alters nucleophilic/electrophilic behavior and π-π stacking in supramolecular assemblies .
- Reactivity: Bromine’s larger atomic radius enhances steric effects, potentially slowing reaction kinetics in cross-coupling or substitution reactions.
- Computational Validation: Use density functional theory (DFT) with triple-zeta basis sets (e.g., def2-TZVP) to model charge distribution and frontier molecular orbitals .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound, particularly its interaction with bacterial protein synthesis?
Answer:
- Cytotoxicity Assays:
- Mode of Action Studies:
- Radiolabeled Incorporation: Track inhibition of protein synthesis using ³⁵S-methionine incorporation assays.
- Molecular Docking: Model interactions with bacterial ribosomes (e.g., 30S subunit) using software like AutoDock Vina, leveraging crystallographic data from analogs .
Key Insight: Compare results with structurally related chlorophenyl derivatives to evaluate halogen-specific effects .
Basic: What solvent systems are recommended for recrystallizing this compound?
Answer:
- Preferred Solvents: Dichloromethane/hexane or ethyl acetate/ethanol mixtures yield high-purity crystals.
- Optimization: Slow evaporation at 4°C minimizes polymorphism. Monitor via polarized light microscopy to confirm crystal uniformity .
Advanced: How can computational methods predict the environmental persistence of this compound?
Answer:
- QSPR Models: Use quantitative structure-property relationship (QSPR) tools to estimate biodegradation half-life and bioaccumulation potential.
- Basis Sets: Employ quadruple-zeta basis sets (e.g., def2-QZVP) for accurate electron correlation effects in DFT calculations .
- Toxicity Prediction: Leverage software like ECOSAR to model aquatic toxicity based on sulfanyl and bromine substituents .
Basic: What safety protocols are essential when handling this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
